molecular formula C8H5NO3S B2389740 2-Mercaptobenzo[D]oxazole-6-carboxylic acid CAS No. 108085-62-7

2-Mercaptobenzo[D]oxazole-6-carboxylic acid

Cat. No. B2389740
M. Wt: 195.19
InChI Key: PCYGQWDOXVVKLM-UHFFFAOYSA-N
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Description

2-Mercaptobenzoxazole is a widely used organic scaffold in medicinal chemistry . It can effectively be used to inhibit human carbonic anhydrases (hCAs), showing a peculiar binding mode . This molecule has the potential to pave the way for the development of selective CA inhibitors .


Molecular Structure Analysis

The molecular formula of 2-Mercaptobenzooxazole-6-carboxylic acid methyl ester, a related compound, is C9H7NO3S . The molecule has a central twisted mainly antiparallel b-sheet surrounded by helical connections and additional b-strands . The active site is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion .


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Mercaptobenzooxazole-6-carboxylic acid methyl ester is 339.9±44.0 °C and its predicted density is 1.46±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Biological Activities

SYNTHESIS OF NOVEL HETEROCYCLIC COMPOUNDS 2-Mercaptobenzo[D]oxazole-6-carboxylic acid is utilized in synthesizing various biologically active heterocycles. This compound, when combined with carboxylic acids or α-bromoketones, can result in fused five-membered or six-membered heterocycles. This process has been employed in creating novel 1,2,4-triazolo[3,4-b]thiadiazoles with potential anticancer properties (Bhat et al., 2004).

BIOLOGICAL ACTIVITY OF AZETIDINONE DERIVATIVES In research conducted by Chavan and Pai (2007), 2-Aminobenzothiazole-6-carboxylic acid derivatives showed notable antibacterial activity against various microorganisms including Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These compounds also displayed antifungal properties against different fungal species, although none were active against the species tested (Chavan & Pai, 2007).

Coordination Chemistry and Nanoparticle Protection

COORDINATION CHEMISTRY The coordination chemistry of mercaptobenzoate ligands, including 2-mercaptobenzo[D]oxazole-6-carboxylic acid, is extensive. These ligands exhibit various coordination modes and are used in the construction of early-late heterobimetallic complexes. They are particularly useful in protecting metallic gold and silver nanoparticles due to their hybrid hard-soft nature. This aspect is especially prevalent for isomers like 4-mercaptobenzoate, where the carboxylate/carboxylic acid group is remote from the sulfur coordination site (Tiekink & Henderson, 2017).

SURFACE-ENHANCED RAMAN SPECTROSCOPY (SERS) IN NANOPARTICLES 2-Mercaptobenzoic acid's acid-base chemistry on a silver surface has been examined through surface-enhanced Raman spectroscopy. This study provides insights into the interactions between the benzoate group and the silver surface and how these interactions can be influenced by the applied potential. Such information is crucial for applications involving surface chemistry and nanoparticle-based sensors (Ma & Harris, 2011).

Antimicrobial Properties and Synthesis Pathways

ANTIMICROBIAL PROPERTIES Several derivatives of 2-Mercaptobenzothiazole, including those synthesized from 2-mercaptobenzo[D]oxazole-6-carboxylic acid, have shown antimicrobial and antifungal activities. These compounds have been tested against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Gour et al., 2021).

SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES The compound has been used in the synthesis of substituted benzothiazole-6-carboxylic acids, which have been evaluated for their inhibitory properties, such as the inhibition of β-hematin formation in vitro. This indicates its potential application in medical and industrial fields (Charris et al., 2006).

Safety And Hazards

The safety precautions for handling 2-Mercaptobenzooxazole-6-carboxylic acid methyl ester include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . It should be handled under appropriate exhaust ventilation at places where dust is formed .

Future Directions

The results of studies on 2-Mercaptobenzoxazole can pave the way for the development of selective CA inhibitors . As the currently clinically used CA inhibitors generally do not show high selectivity for a specific isozyme, new molecules are constantly being investigated with the aim to develop isozyme-specific compounds devoid of undesired side effects .

properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)12-8(13)9-5/h1-3H,(H,9,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYGQWDOXVVKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptobenzo[D]oxazole-6-carboxylic acid

Synthesis routes and methods

Procedure details

Methyl 2-thioxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate (Example 92A, 470 mg, 2.25 mmol) and potassium hydroxide (1.26 g, 22.5 mmol) were combined in a 11.6 mL mixture of tetrahydrofuran, methanol, and water (10:1:1) and stirred at 45° C. for three hours. The reaction mixture was diluted with ethyl acetate, washed with a 1 N aqueous solution of hydrochloric acid, dried over sodium sulfate, and concentrated under reduced pressure to afford the title compound. MS (ESI−) m/z 193.8 (M−H)−.
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